2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound (CAS RN: 612054-24-7) is a pyrano[3,2-c]pyridine derivative featuring a 2-chlorophenyl group at position 4, a methyl group at position 7, a 2-phenylethyl substituent at position 6, and a cyano group at position 3 (). Its fused bicyclic structure and functional group diversity make it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry. The 2-chlorophenyl group contributes electron-withdrawing properties, while the phenethyl moiety may enhance lipophilicity and binding to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-13-20-22(24(29)28(15)12-11-16-7-3-2-4-8-16)21(18(14-26)23(27)30-20)17-9-5-6-10-19(17)25/h2-10,13,21H,11-12,27H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCLWDISUYEPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, which has garnered attention due to its diverse biological activities. This article summarizes the biological activity of this compound based on recent research findings, including its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrano[3,2-c]pyridine core with a chlorophenyl group and a phenylethyl substituent. The presence of functional groups such as amino and carbonitrile enhances its reactivity and biological potential.
Anticancer Activity
Research has demonstrated that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anticancer properties. A study synthesized a series of similar compounds and evaluated their effects against various human tumor cell lines. Notably:
- Mechanism of Action : The compound disrupts microtubule formation, leading to centrosome de-clustering and subsequent G2/M cell cycle arrest in cancer cells. This mechanism was particularly effective in melanoma cell lines (518 A2) .
- Selectivity : Some derivatives showed selective cytotoxicity against specific cancer types, indicating potential for targeted therapy .
Anti-inflammatory Effects
In addition to anticancer properties, this compound exhibits anti-inflammatory activity. The presence of the amino group is thought to contribute to its ability to modulate inflammatory pathways:
- Inhibition of COX Enzymes : Studies have indicated that related compounds significantly inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported as low as 0.04 μM .
Case Studies and Research Findings
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the chlorophenyl and phenylethyl groups can significantly influence biological activity:
Chemical Reactions Analysis
Amino Group Reactions
The primary amino group (-NH₂) at position 2 participates in nucleophilic reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine/DMF) to form amides. For example, acetylation yields 2-acetamido-4-(2-chlorophenyl)-...-carbonitrile .
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imine derivatives. This reaction is pH-sensitive, requiring catalytic acetic acid .
Carbonitrile Group Reactions
The -CN group at position 3 undergoes hydrolysis and nucleophilic additions:
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Acidic Hydrolysis : In concentrated HCl/H₂SO₄, the nitrile converts to a carboxylic acid (3-carboxy-...-pyridine).
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Alkaline Hydrolysis : With NaOH/H₂O₂, it forms an amide (3-carbamoyl-...-pyridine).
Electrophilic Substitution
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Chlorination : At position 5 of the pyran ring using Cl₂/FeCl₃, yielding a dichloro derivative.
Cycloadditions
The conjugated diene system in the pyran ring participates in Diels-Alder reactions:
2-Chlorophenyl Group
The chloro substituent on the phenyl ring enables:
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Nucleophilic Aromatic Substitution : Requires strong bases (e.g., KNH₂/NH₃) to replace -Cl with -NH₂ or -OH.
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Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.
Catalytic and Solvent Effects
Reaction outcomes depend heavily on catalysts and solvents, as demonstrated by analogs:
Mechanistic Insights
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Hydrolysis of Nitrile : Proceeds through a tetrahedral intermediate in acidic media, confirmed by kinetic studies.
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Schiff Base Formation : Follows a nucleophilic addition-elimination pathway, accelerated by protic solvents .
Stability and Side Reactions
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Thermal Decomposition : Degrades above 250°C, releasing HCN (detected via GC-MS).
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Oxidation : The pyran ring oxidizes with KMnO₄/H₂SO₄, cleaving to form a dicarboxylic acid.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrano[3,2-c]pyridine Derivatives
Key Observations:
Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl (CID 3846891) and 3-bromophenyl (Compound 14). Chlorine at the ortho position (target) introduces steric hindrance and alters dipole moments compared to para-substituted analogs .
Heterocyclic vs. Aromatic Substituents :
- Replacement of phenethyl with 3-pyridinylmethyl (612049-16-8, CID 3846891) introduces hydrogen-bonding capability, which may improve target selectivity .
Biological Activity Trends :
- Bromine in Compound 14 (C17H14BrN3O2) correlates with antiproliferative and antitubulin activity , suggesting halogen size impacts steric interactions with tubulin .
- Phenethyl groups (target, Compound 3af) are associated with prolonged half-lives due to resistance to oxidative metabolism .
Comparison with Quinoline and Chromene Derivatives
Table 2: Fused-Ring System Modifications
Key Observations:
- Quinoline derivatives (e.g., 2d) exhibit red-shifted UV absorption due to extended conjugation, useful in photodynamic therapy .
- Chromene-based analogs (e.g., 7gh) show enhanced electrophilicity from dichloropyridinyl groups, favoring covalent binding with cysteine residues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves condensation reactions of aldehydes, malononitrile, and β-ketoesters under reflux in ethanol or water-ethanol mixtures. Key factors include temperature control (70–80°C), solvent polarity, and catalysts (e.g., piperidine). Reaction progress is monitored via TLC, with yields improved by recrystallization in chloroform or ethanol .
- Experimental Design : Use a fractional factorial design to test variables (temperature, solvent ratio, catalyst concentration). For example, orthogonal arrays can minimize trial runs while identifying critical parameters .
Q. How can structural confirmation and purity be validated?
- Characterization Techniques :
- NMR : Analyze and spectra to confirm substituent positions and stereochemistry (e.g., δ 3.08–4.38 ppm for methyl/CH groups in pyrano-pyridine derivatives) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal stability (e.g., mp ranges: 210–232°C in analogous compounds) .
Q. What are the key physicochemical properties influencing reactivity?
- Critical Properties :
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions.
- Electrophilicity : The carbonitrile group participates in nucleophilic additions, while the amino group facilitates hydrogen bonding in crystal packing .
Advanced Research Questions
Q. How can computational modeling predict bioactivity or optimize synthesis pathways?
- Methods :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways and transition states. For example, density functional theory (DFT) optimizes geometries and calculates activation energies .
- Molecular Docking : AutoDock Vina predicts interactions with biological targets (e.g., enzymes), guided by the compound’s electron-deficient pyridine ring .
Q. How to resolve contradictions in spectroscopic or bioassay data?
- Case Study : If NMR data conflicts with X-ray crystallography (e.g., unexpected diastereomers), perform variable-temperature NMR or NOESY to assess dynamic effects. Cross-validate with single-crystal XRD .
- Statistical Analysis : Apply principal component analysis (PCA) to high-throughput screening data to identify outliers or assay artifacts .
Q. What strategies improve thermal stability for long-term storage?
- Approach :
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) via solvent-drop grinding to enhance lattice stability .
- Lyophilization : Freeze-drying in inert atmospheres reduces hydrolytic degradation of the carbonitrile group .
Q. How to design derivatives for enhanced biological activity?
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
